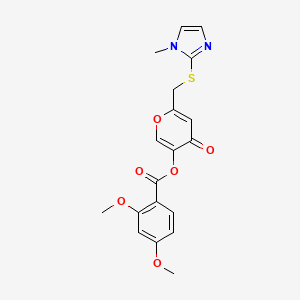

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-21-7-6-20-19(21)28-11-13-8-15(22)17(10-26-13)27-18(23)14-5-4-12(24-2)9-16(14)25-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGBEHHKGKXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound integrates a pyran ring, an imidazole moiety, and a benzoate group, which collectively contribute to its diverse biological activities. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 350.39 g/mol. Key structural features include:

| Feature | Description |

|---|---|

| Pyran Ring | A six-membered ring with one oxygen atom |

| Imidazole Moiety | A five-membered ring containing nitrogen |

| Thioether Linkage | Enhances nucleophilic properties |

| Benzoate Group | Contributes to the overall reactivity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The mechanisms include:

- Enzyme Inhibition : The thioether and carbonyl functionalities allow for nucleophilic substitutions, potentially inhibiting enzyme activity.

- Receptor Binding : The imidazole moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives containing imidazole structures exhibit significant antimicrobial properties. For instance, compounds similar to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations into imidazole derivatives have highlighted their potential as antitumor agents. For example, compounds related to this structure were tested on cancer cell lines, showing IC50 values in the low micromolar range (2.38–3.77 μM) against cervical and bladder cancer cells . This suggests that modifications in the structure can enhance cytotoxicity.

Anti-inflammatory Effects

The imidazole ring is known for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. Compounds with similar structures have been reported to reduce inflammation in animal models .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

This table illustrates that while many compounds share structural similarities, the unique combination of functionalities in 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran enhances its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this structure in preclinical models:

- Antitumor Efficacy : A study evaluated a series of imidazole derivatives on human cancer cell lines and found that specific substitutions led to enhanced growth inhibition compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited significant antibacterial activity against multi-drug resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.